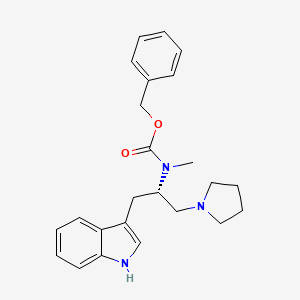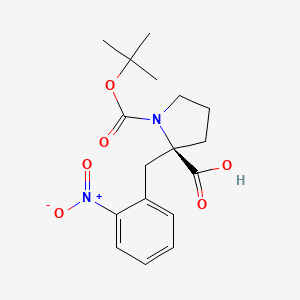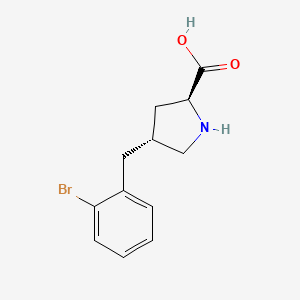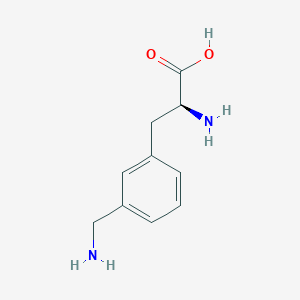
Ethyl cyano(ethoxymethylene)acetate
概要
説明
Ethyl cyano(ethoxymethylene)acetate is a white to light yellow crystalline solid . It is used as an intermediate in the synthesis of anti-inflammatory agents with gastroprotective effects in rats .
Synthesis Analysis
Ethyl cyano(ethoxymethylene)acetate can be synthesized in various ways . One method involves the use of t-butylhydrazine hydrochloride salt, ethyl (ethoxymethylene)-cyanoacetate, and anhydrous sodium acetate in ethanol. The mixture is stirred and refluxed for 16 hours, then poured into ice-water. The separated aqueous phase is extracted three times with dichloromethane. The combined organic phases are washed successively with water and saturated brine solution and dried with sodium sulfate.Molecular Structure Analysis
The linear formula of Ethyl cyano(ethoxymethylene)acetate is C2H5OCH=C(CN)COOC2H5 . Its molecular weight is 169.18 .Chemical Reactions Analysis
Ethyl cyano(ethoxymethylene)acetate is involved in various chemical reactions . For instance, it can undergo Knoevenagel condensation with aldehyde . It is also used as a cyanating agent in copper-mediated C-H cyanation of (hetero)arenes .Physical And Chemical Properties Analysis
Ethyl cyano(ethoxymethylene)acetate is a white to light yellow crystalline solid . More detailed physical and chemical properties are not available from the search results.科学的研究の応用
Medicine
In the medical field, this compound is utilized for pharmaceutical testing as a high-quality reference standard to ensure the accuracy of analytical results . Its precise measurements and purity levels are critical for developing and testing new medications.
Agriculture
Within agriculture, (Z)-ethyl 2-cyano-3-ethoxyacrylate may be used in the synthesis of agrochemicals. The compound’s properties could be beneficial in creating pesticides or herbicides that require specific organic structures for their effectiveness .
Material Science
In material science, this compound’s unique chemical structure makes it a candidate for creating novel polymers or coatings with potential applications in various industries, from automotive to aerospace .
Environmental Science
Environmental scientists might explore the use of (Z)-ethyl 2-cyano-3-ethoxyacrylate in the development of eco-friendly materials or chemicals that help reduce pollution and promote sustainability .
Biochemistry
Biochemists could employ (Z)-ethyl 2-cyano-3-ethoxyacrylate in enzymatic studies or as a building block for complex biological molecules, aiding in the understanding of life processes at the molecular level .
Pharmacology
In pharmacology, the compound is likely used in the creation of drug prototypes, aiding in the discovery of new therapeutic agents. Its role in the synthesis of active pharmaceutical ingredients is crucial for drug development .
Organic Synthesis
Organic chemists utilize (Z)-ethyl 2-cyano-3-ethoxyacrylate in the synthesis of various organic compounds. Its reactivity with different reagents opens up pathways to create a wide array of synthetic molecules .
Analytical Chemistry
Analytical chemists may use (Z)-ethyl 2-cyano-3-ethoxyacrylate as a standard or reagent in chromatography and spectrometry to identify and quantify other substances with precision and accuracy .
作用機序
Target of Action
It’s known that this compound exhibits herbicidal activity , suggesting that its targets are likely involved in essential biological processes in plants.
Mode of Action
Given its herbicidal activity , it may interfere with plant growth and development by disrupting key biochemical processes
Result of Action
(Z)-ethyl 2-cyano-3-ethoxyacrylate has been reported to exhibit good herbicidal activity
Safety and Hazards
将来の方向性
While specific future directions for Ethyl cyano(ethoxymethylene)acetate are not mentioned in the search results, it is a versatile synthetic building block for a variety of functional and pharmacologically active substances . Its use in the synthesis of heterocycles, which are used for example as drugs, suggests potential for further exploration in pharmaceutical applications .
Relevant Papers Several papers have been published on Ethyl cyano(ethoxymethylene)acetate . These papers discuss its synthesis, chemical reactions, and mechanism of action. They provide valuable insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester . They also discuss its use as a cyanating agent in copper-mediated C-H cyanation of (hetero)arenes .
特性
IUPAC Name |
ethyl (Z)-2-cyano-3-ethoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C#N)\C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyano(ethoxymethylene)acetate | |
CAS RN |
42466-69-3, 94-05-3 | |
| Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N7KQP23A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

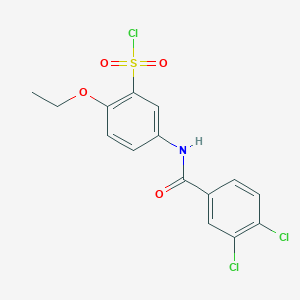
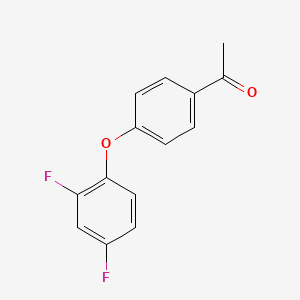
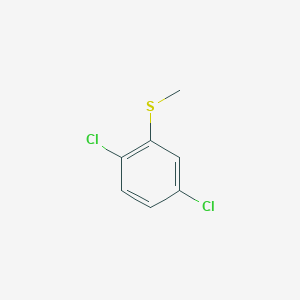
![2,6-Dimethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1607700.png)
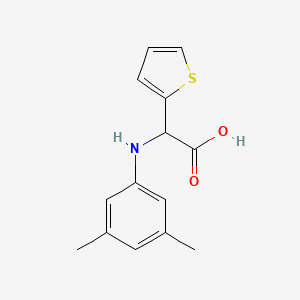
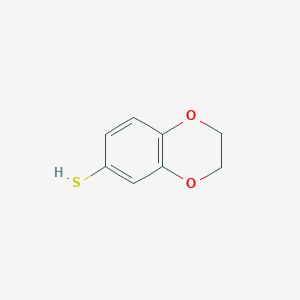

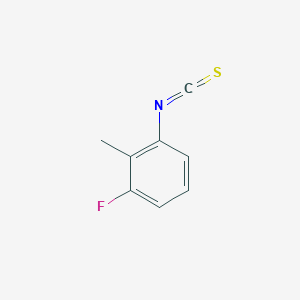
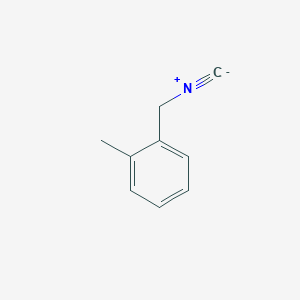
![3'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1607706.png)
